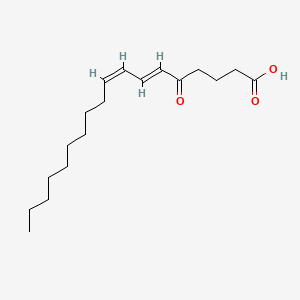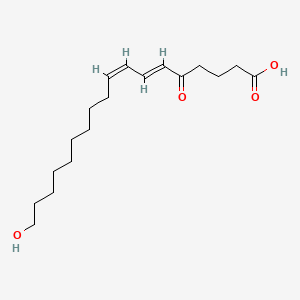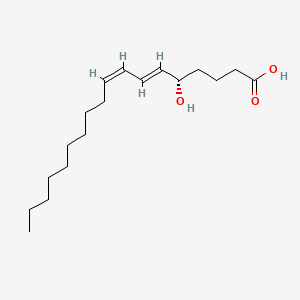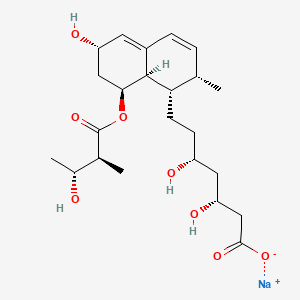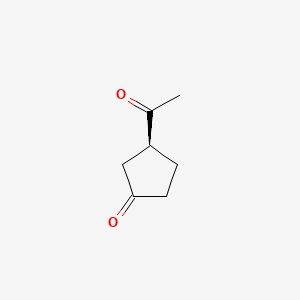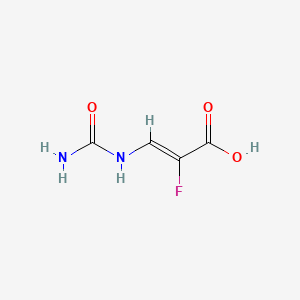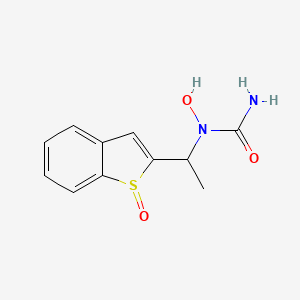
Phenindamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenindamine-d3 Hydrochloride is a variant of Phenindamine, which is an antihistamine . It blocks the effects of the naturally occurring chemical histamine in the body . Antihistamines like Phenindamine compete with histamine for histamine H1-receptor sites on effector cells . This antagonizes the pharmacological effects of histamine that are mediated through the activation of H1-receptor sites, thereby reducing the intensity of allergic reactions and tissue injury responses involving histamine release .
Molecular Structure Analysis
This compound has a molecular formula of C19H17D3ClN . The structure of Phenindamine, the parent compound, is available in the DrugBank database .Chemical Reactions Analysis
Phenindamine, as an antihistamine, competes with histamine for histamine H1-receptor sites on effector cells . This antagonizes the pharmacological effects of histamine that are mediated through the activation of H1-receptor sites .Mécanisme D'action
Phenindamine blocks the effects of the naturally occurring chemical histamine in the body . Allergies are caused by an excessive type 1 hypersensitivity response of the body to allergens, mediated by inappropriate histamine signaling . By inhibiting the binding of histamine, antihistamines decrease the normal histamine response from cells, consequently decreasing allergic symptoms .
Propriétés
Numéro CAS |
1346603-22-2 |
|---|---|
Formule moléculaire |
C19H20ClN |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
9-phenyl-2-(trideuteriomethyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H/i1D3; |
Clé InChI |
QOBFRYKYYDPOEC-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
SMILES canonique |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Synonymes |
2,3,4,9-Tetrahydro-2-(methyl-d3)-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-(methyl-d3)-9-phenyl-2-azafluorene Hydrochloride; 2-(Methyl-d3)-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504-d3; Thephorin-d3 H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


